molecular formula C12H7Cl2NO2 B13663305 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one

Cat. No.: B13663305
M. Wt: 268.09 g/mol
InChI Key: UYGKFTWJQCCZCG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one (CAS 2245-08-1), with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol, is a synthetic hybrid compound that combines a reactive 3,4-dichloro-2(5H)-furanone core with a 1H-indol-3-yl substituent . This structure places it in the class of 2(5H)-furanones, which are recognized as important pharmacophores present in various drugs and natural products . The 2(5H)-furanone scaffold is found in numerous secondary metabolites isolated from plants and marine organisms, which exhibit a broad spectrum of bioactivity against microorganisms and viruses, and are useful in other medical treatments . The reactivity and bioactivity of this compound are driven by its core structure. The carbonyl group at C2 is conjugated with a double bond, and the molecule features two labile halogen atoms (chlorine) at the C3 and C4 positions, making it a versatile building block for further chemical transformations . Compounds based on this furanone skeleton, synthesized from precursors like mucochloric acid, have demonstrated significant research value. They have shown promising antitubercular activity against M. tuberculosis H37Rv, and some derivatives exhibit synergistic activity with established antibiotics like rifampicin . Furthermore, related furanone-indole hybrids are investigated for their potential cytotoxic effects. The indole moiety is a privileged structure in medicinal chemistry, and its fusion with the reactive dihalofuranone core may lead to interactions with biological targets such as enzymes or DNA, potentially inhibiting the growth of tumor cells . This makes 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one a valuable chemical tool for researchers exploring new agents in infectious disease and oncology studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

3,4-dichloro-2-(1H-indol-3-yl)-2H-furan-5-one

InChI

InChI=1S/C12H7Cl2NO2/c13-9-10(14)12(16)17-11(9)7-5-15-8-4-2-1-3-6(7)8/h1-5,11,15H

InChI Key

UYGKFTWJQCCZCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3C(=C(C(=O)O3)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of Indole-Containing Intermediates

A representative synthetic route begins with 2-(1H-indol-3-yl)acetic acid, which is converted to ethyl 2-(1H-indol-3-yl)acetate by esterification with ethanol under acidic catalysis at 0 °C, followed by reflux for 6 hours. The product is purified by extraction and column chromatography to yield a pure ethyl ester intermediate.

Subsequently, the ethyl ester is treated with hydrazine hydrate in ethanol at 0 °C and stirred overnight at room temperature to furnish 2-(1H-indol-3-yl)acetohydrazide. This hydrazide serves as a versatile intermediate for further functionalization.

Synthesis of the 3,4-Dichloro-2(5H)-furanone Core

The 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) is a crucial precursor for the furanone ring system. It can be synthesized by several methods:

  • Oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid, yielding mucochloric acid in moderate yields (~24%).
  • Oxidation of furfural with manganese dioxide in hydrochloric acid, resulting in yields of 59–67%.
  • Oxidative chlorination of furfural with gaseous chlorine, providing yields exceeding 60%.
  • Ozone oxidation of 1,2-dichlorobenzene in the presence of nickel-loaded metal oxides at neutral pH, achieving yields close to quantitative (89.9–100%).

These methods highlight the versatility and efficiency of preparing the dichlorinated furanone core.

Coupling of Indole Derivative with the Furanone Core

The key step to obtain 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one involves the reaction of the indole-containing intermediate with the dichlorinated furanone or its derivatives. One approach involves nucleophilic substitution at the 5-position of the furanone ring, where the hydroxyl group or a leaving group is replaced by the indol-3-yl moiety.

In a reported synthetic sequence, the 2-(1H-indol-3-yl)acetohydrazide intermediate is reacted with 3,4-dichlorophenyl isothiocyanate to form an intermediate, which upon treatment with potassium hydroxide under reflux conditions undergoes cyclization and rearrangement to yield the target furanone-indole hybrid compound.

Alternative Synthetic Routes and Modifications

  • Etherification or esterification of the 5-hydroxy group of mucochloric acid with indole derivatives under acidic catalysis provides an alternative pathway to attach the indole moiety.
  • Halogenation of the 5-hydroxyl group using thionyl chloride or phosphorus tribromide can activate the position for nucleophilic substitution by the indole nucleophile.
  • Reactions with N-nucleophiles such as primary and secondary amines, amino acids, and amides under controlled pH and solvent conditions yield various 5-substituted derivatives, which can include the indol-3-yl substituent depending on the nucleophile employed.

Data Table Summarizing Key Preparation Steps

Step Reactants/Conditions Product/Intermediate Yield (%) Notes
1 2-(1H-indol-3-yl)acetic acid + EtOH, H2SO4, reflux 6 h Ethyl 2-(1H-indol-3-yl)acetate Not specified Purified by column chromatography
2 Ethyl ester + Hydrazine hydrate, EtOH, 0 °C to r.t., overnight 2-(1H-indol-3-yl)acetohydrazide Not specified Monitored by TLC
3 3,4-Dichlorofuran + Conc. HNO3 or Furfural + MnO2/HCl Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) 24–67% Various oxidation methods
4 Indolyl acetohydrazide + 3,4-dichlorophenyl isothiocyanate + KOH reflux 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one Not specified Cyclization under basic reflux conditions

Research Findings and Analysis

  • The synthetic methods for this compound leverage the high reactivity of the 3,4-dichloro-5-hydroxy-2(5H)-furanone scaffold, which is susceptible to nucleophilic substitution at the 5-position due to the conjugated carbonyl and halogen substituents.
  • The indole moiety is introduced via nucleophilic attack or condensation reactions, often starting from indolyl acetic acid derivatives, which are readily converted to hydrazides for further transformations.
  • The yields of the overall synthesis depend heavily on the efficiency of the oxidation steps to prepare mucochloric acid and the subsequent coupling reactions.
  • Purification techniques such as column chromatography and recrystallization are essential for obtaining analytically pure compounds.
  • The presence of the dichloro substituents on the furanone ring enhances the molecule’s electrophilicity, facilitating substitution reactions with nitrogen nucleophiles like indole derivatives.
  • The versatility of the 3,4-dichloro-2(5H)-furanone core allows for diverse functionalization, which is beneficial for generating analogs with potential biological activity.

Chemical Reactions Analysis

Reactivity and Transformations

Substitution at C4
The C4 chlorine atom in dihalofuranones undergoes nucleophilic substitution under phase-transfer catalysis (PTC). For example:

  • Sulfonylation : Reaction with sodium benzenesulfinates under PTC conditions (1,2-dichloroethane/water) replaces Cl at C4 .

  • Phosphorylation : Tributylphosphine reacts to form phosphonium salts, which hydrolyze to phosphine oxides .

Condensation Reactions
The hydroxy group at C5 can participate in condensation with aldehydes or ketones. For instance, analogous indole-furan derivatives react with 4-methoxybenzaldehyde under reflux conditions to form benzylidene adducts .

Elimination and Cyclization
The indole substituent may enable further cyclization or elimination reactions, depending on the reaction conditions. For example, elimination of CO₂ or acetone during cyclization steps is observed in furanone syntheses .

Characterization Data

Property Data Reference
1H NMR δ ~7.11–7.77 ppm (aromatic protons), δ ~10.1 ppm (NH-indole)
13C NMR δ ~125–155 ppm (aromatic carbons), δ ~184 ppm (carbonyl carbons)
IR Peaks ~1,655 cm⁻¹ (C=O), ~1,310 cm⁻¹ (C-N), ~3,466 cm⁻¹ (NH)
Mass Spectrometry m/z ~400–430 (M⁺)

Scientific Research Applications

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways: It may modulate signaling pathways, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Furanone Core

The pharmacological and chemical properties of furan-2(5H)-ones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Reference
Target Compound 3,4-dichloro; 5-(1H-indol-3-yl) Combines electrophilic dichloro groups with indole’s aromatic π-system.
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one 5-(4-methoxyphenyl); 4-indolyl Methoxyphenyl enhances lipophilicity; indole may improve CNS permeability.
3,4-Dichloro-5-(4-methylphenylsulfonyl)furan-2(5H)-one 3,4-dichloro; 5-(sulfonyl) Sulfonyl group increases polarity; potential protease inhibition.
5-(Hydroxymethyl)furan-2(5H)-one 5-(hydroxymethyl) Polar substituent limits membrane permeability but improves solubility.
3-Benzyl-5-arylidenefuran-2(5H)-ones 3-benzyl; 5-arylidene Arylidene groups enable conjugation, enhancing cytotoxicity (e.g., IC₅₀ = 1–10 μM in HL-60 cells).

Key Observations :

  • Halogenation : Dichloro substitution at positions 3 and 4 increases electrophilicity, favoring nucleophilic attack in biological systems, but may raise toxicity concerns .
  • Indole vs. Aryl Groups : Indole’s hydrogen-bonding capacity and planar structure may improve target binding compared to simpler aryl groups (e.g., methoxyphenyl) .
  • Synthetic Accessibility: Multicomponent reactions (MCRs) using indole, glyoxals, and Meldrum’s acid yield indole-substituted furanones in high yields (74–84%) , whereas sulfonyl or glycoconjugate derivatives require stepwise functionalization .

Key Findings :

  • Cytotoxicity in arylidene derivatives (e.g., 3-benzyl-5-arylidenefuranones) is attributed to Michael acceptor reactivity, inducing apoptosis via thiol trapping .

Biological Activity

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a furanone ring with dichloro and indole substitutions. Its molecular formula is C₁₃H₈Cl₂N₂O, with a molecular weight of approximately 283.12 g/mol. The unique combination of structural elements contributes to its intriguing chemical properties and potential therapeutic applications.

Biological Activities

Research indicates that derivatives of indole compounds, including 3,4-dichloro-5-(1H-indol-3-yl)furan-2(5H)-one, exhibit significant biological activities:

  • Antiviral Activity : Indole derivatives have shown efficacy against various viruses, including hepatitis C. The specific mechanisms by which this compound exerts antiviral effects are still under investigation.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural features may allow it to interact with proteins involved in cell signaling pathways related to cancer progression .
  • Anti-inflammatory Effects : Compounds similar to 3,4-dichloro-5-(1H-indol-3-yl)furan-2(5H)-one have demonstrated anti-inflammatory properties through inhibition of cytokines and inflammatory pathways .

The mechanisms by which 3,4-dichloro-5-(1H-indol-3-yl)furan-2(5H)-one exerts its biological effects are still being elucidated. Preliminary data suggest interactions with biological macromolecules involved in inflammation and cancer signaling pathways. The presence of halogen atoms in its structure enhances its reactivity, potentially allowing for diverse interactions within biological systems .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3,4-dichloro-5-(1H-indol-3-yl)furan-2(5H)-one:

Study Findings
El-Karim et al.Reported significant inhibition of inflammatory responses in vitro with IC50 values comparable to standard anti-inflammatory drugs .
MDPI ReviewDiscussed the broad spectrum of biological activities exhibited by indole derivatives, emphasizing their potential as therapeutic agents against cancer and viral infections .
PMC ArticleHighlighted the reactivity of furanones and their derivatives, noting their importance in drug design due to their bioactive properties against microorganisms and viruses .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one?

The compound is synthesized via multi-step reactions, often starting with chiral 2(5H)-furanone precursors. Key steps include:

  • Michael addition-elimination : Reacting 3,4-dichloro-5-(S)-(l-menthyloxy)-2(5H)-furanone with nucleophiles (e.g., indole derivatives) in the presence of bases like potassium fluoride .
  • Multicomponent condensation : Combining indole, glyoxal derivatives, and Meldrum’s acid under reflux conditions, followed by purification via silica gel column chromatography .
  • Solvent interactions : Unexpected products may arise from solvent participation (e.g., N,N-dimethylformamide acting as a nucleophile), requiring careful isolation and characterization .

Q. How is the structural integrity of 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one validated experimentally?

Structural validation employs:

  • X-ray crystallography : Determines absolute configuration and conformational details (e.g., chair conformation of cyclohexane rings, planar furanone cores) .
  • SHELX refinement : Software like SHELXL refines crystallographic data, addressing bond lengths, angles, and hydrogen bonding interactions .
  • ORTEP diagrams : Visualize molecular geometry and stereochemical outcomes using programs like ORTEP-III .

Q. What analytical techniques are critical for assessing purity and reaction progress?

  • Column chromatography : Separates intermediates and final products using gradients of petroleum ether/ethyl acetate .
  • NMR spectroscopy : Identifies regioisomeric byproducts (e.g., via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling patterns) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, especially for chlorine-containing derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for furanone functionalization be elucidated, particularly in cases of unexpected byproducts?

  • Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) or kinetic studies to track nucleophilic attack sites and elimination pathways .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for steps like ring-opening or conjugation effects .
  • Crystallographic evidence : Analyze bond shortening/lengthening (e.g., C–N bonds in conjugated systems) to infer resonance stabilization or steric strain .

Q. How should researchers address contradictions in crystallographic data, such as anomalous bond lengths or torsional angles?

  • Comparative analysis : Cross-reference with the Cambridge Structural Database (CSD) to identify deviations from typical values (e.g., C=C bond lengths in conjugated systems vs. isolated double bonds) .
  • Conformational dynamics : Use variable-temperature crystallography or molecular dynamics simulations to assess flexibility in substituents (e.g., cyclohexane ring chair-to-boat transitions) .
  • Hydrogen bonding networks : Evaluate weak interactions (C–H⋯O) that may distort geometries, requiring refinement with riding models for H-atoms .

Q. What experimental design considerations are essential for evaluating the biological activity of this compound?

  • Target selection : Prioritize proteins with furanone-binding motifs (e.g., HIV-1 integrase, fungal enzymes) based on structural analogs .
  • In silico screening : Perform molecular docking (e.g., PyRx, AutoDock) to predict binding affinities with targets like FLT3 kinase, using Gliteritinib as a positive control .
  • Assay optimization : Include dose-response curves, cytotoxicity controls (e.g., MTT assays), and metabolic stability tests in liver microsomes .

Q. How is genotoxic risk assessed for furanone derivatives, and what methodologies mitigate safety concerns?

  • In vivo genotoxicity assays : Conduct Comet assays (DNA strand breaks) and micronucleus (MN) tests in rodent liver cells to evaluate clastogenicity .
  • Threshold of Toxicological Concern (TTC) : Compare exposure levels to the TTC limit (0.0025 µg/kg bw/day) for DNA-reactive mutagens .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., chlorine position) to reduce electrophilicity and potential DNA adduct formation .

Methodological Notes

  • Software Tools : SHELX (refinement), ORTEP (visualization), and PyRx (docking) are critical for structural and interaction studies .
  • Databases : Cross-validate crystallographic data with the CSD and biological targets with the Protein Data Bank (PDB) .
  • Safety Protocols : Adhere to GHS guidelines (e.g., H315/H319 warnings) for handling chlorinated furanones .

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